(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide
Overview
Description
(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide: is an organic compound with a complex structure that includes cyano, hydroxy, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enamide Backbone: This step involves the reaction of 2,3-dimethylbenzylamine with 4-hydroxybenzaldehyde under basic conditions to form an imine intermediate.
Addition of the Cyano Group: The imine intermediate is then reacted with a cyanating agent, such as potassium cyanide, to introduce the cyano group.
Final Cyclization: The resulting product undergoes cyclization under acidic conditions to form the final this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the hydroxy group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a hydroxy group.
(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
The presence of the hydroxy group in (Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide makes it unique compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and making it a more versatile compound for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-4-3-5-17(13(12)2)20-18(22)15(11-19)10-14-6-8-16(21)9-7-14/h3-10,21H,1-2H3,(H,20,22)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQQTMSLZURFHZ-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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